molecular formula C25H23ClN4O4S B608400 Kv1.5-IN-IIII CAS No. 1469902-72-4

Kv1.5-IN-IIII

货号: B608400
CAS 编号: 1469902-72-4
分子量: 510.993
InChI 键: ICMBSJAYAJYXCA-MZJWZYIUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Kv1.5-IN-IIII is a potent Kv1.5 inhibitor.

科学研究应用

Cardiovascular Research

Kv1.5 is primarily expressed in the heart and is crucial for repolarization during the cardiac action potential. Inhibitors like Kv1.5-IN-IIII can influence cardiac rhythm and are being studied for their potential therapeutic roles in treating arrhythmias.

  • Mechanisms of Action : this compound has been shown to block Kv1.5 channels effectively, leading to prolonged action potentials and altered refractory periods in cardiac tissues . This can be beneficial in conditions such as atrial fibrillation where abnormal electrical activity occurs.
  • Pharmacokinetics and Efficacy : Studies indicate that this compound exhibits favorable pharmacokinetic properties, making it a promising candidate for further clinical development .

Cancer Biology

The expression of Kv1.5 has been implicated in various cancers, including non-Hodgkin's lymphoma and gliomas. Inhibiting Kv1.5 may alter cancer cell proliferation and apoptosis.

  • Tumorigenic Potential : Research has demonstrated that high levels of Kv1.5 expression correlate with a less aggressive tumor phenotype in some cancers . Conversely, lower expression levels are associated with more aggressive forms, suggesting that Kv1.5 could serve as a biomarker for cancer prognosis.
  • Therapeutic Targeting : this compound may also be explored as a therapeutic agent to induce apoptosis in cancer cells by disrupting their ionic balance and promoting cell death pathways .

Immune System Modulation

Kv1.5 channels are expressed in various immune cells, including T-cells and macrophages, where they play roles in cell activation and proliferation.

  • Autoimmune Diseases : Inhibition of Kv1.5 can modulate immune responses, which may be beneficial in treating autoimmune diseases such as multiple sclerosis and rheumatoid arthritis . The selective blockade of this channel could help regulate T-cell activity and reduce inflammation.
  • Research Findings : Studies have shown that modulation of Kv channels can significantly influence leukocyte function, indicating that this compound might be useful in developing immunomodulatory therapies .

Case Studies

StudyFocusFindings
Vicente et al., 2006Immune ResponseDemonstrated that Kv1.5 plays a role in T-cell activation; inhibition led to decreased proliferation in autoimmune models .
Bielanska et al., 2009Cancer ExpressionFound differential expression of Kv1.3 and Kv1.5 in non-Hodgkin's lymphomas; suggested potential as diagnostic markers .
Preußat et al., 2003GliomasReported an inverse correlation between Kv1.5 levels and tumor grade; indicated its potential as a prognostic marker .

化学反应分析

Structural Features of KvInhibitors

Kv1.5 inhibitors exhibit diverse chemical scaffolds, including diphenylphosphine oxides, acetophenone derivatives, and benzamide analogs. Common features include:

  • Aromatic substituents for π-π stacking with pore domain residues

  • Hydrophobic side chains to enhance binding pocket interactions

  • Ionizable groups (e.g., tertiary amines) for pH-dependent channel block

Pharmacological Profiles of Select KvInhibitors

Key compounds with demonstrated Kv1.5 inhibition (IC<sub>50</sub>) and selectivity profiles:

CompoundKv1.5 IC<sub>50</sub>hERG IC<sub>50</sub>Selectivity (Kv1.5/hERG)Key Modifications
76 50 nM>10 μM>200×Diphenylphosphine oxide core
80 0.15 μM>10 μM>66×Reduced GSH adduct formation
69 69 nMNDND3,4-Dimethylacetophenone derivative
85 0.21 μM0.35 μM~1.7×Enhanced atrial ERP modulation
DPO-10.51 μM418 μM~820×Use-dependent blocker

ND = Not determined; ERP = Effective refractory period

State-Dependent Inhibition

  • Use-dependent block : Compounds like 68 and DPO-1 show increased efficacy with channel activation due to preferential binding to open/inactivated states .

  • Voltage sensor modulation : Diphenylphosphine oxides (e.g., 76 ) alter S4 helix movement, delaying activation kinetics .

Structural Determinants of Binding

  • S1-S2 linker : Critical for mechanosensitivity; proline-rich regions enable conformational coupling to N-terminal domains .

  • C581 sulfenic acid modification : Redox-sensitive cysteine in the COOH terminus regulates surface expression and drug access .

Metabolic and Pharmacokinetic Considerations

ParameterCompound 76 Compound 80 Compound 85
Oral bioavailability78%92%65%
Plasma half-life4.2 hr6.8 hr3.5 hr
CYP3A4 inhibitionWeakModerateNone

Data derived from rodent models

Challenges in Selectivity Optimization

  • hERG cross-reactivity : Structural analogs like 73 show 69% hERG inhibition at 10 μM, limiting therapeutic utility .

  • Strategies for improvement :

    • Kv1.5 β-subunit co-expression : Kvβ1.2 shifts activation thresholds, enhancing drug specificity .

    • N-terminal truncation : ΔN209 mutants eliminate Src kinase interactions, reducing off-target effects .

Clinical Relevance in Atrial Fibrillation

  • Compound 75 : Reduced atrial action potential duration (APD<sub>90</sub>) by 32% at 1 μM without ventricular effects .

  • Compound 85 : Increased atrial ERP by 22% in canine models, demonstrating antiarrhythmic potential .

属性

CAS 编号

1469902-72-4

分子式

C25H23ClN4O4S

分子量

510.993

IUPAC 名称

1-[(4-Chloro-phenylcarbamoyl)-methyl]-5-methoxy-1H-indole-3-formaldehyde p-Toluenesulfonylhydrazone

InChI

InChI=1S/C25H23ClN4O4S/c1-17-3-10-22(11-4-17)35(32,33)29-27-14-18-15-30(24-12-9-21(34-2)13-23(18)24)16-25(31)28-20-7-5-19(26)6-8-20/h3-15,29H,16H2,1-2H3,(H,28,31)/b27-14+

InChI 键

ICMBSJAYAJYXCA-MZJWZYIUSA-N

SMILES

COC1=CC2=C(N(CC(NC3=CC=C(Cl)C=C3)=O)C=C2/C=N/NS(=O)(C4=CC=C(C)C=C4)=O)C=C1

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Kv1.5-IN-IIII;  Kv1.5INIIII;  Compound IIII;  Compound 4;  Kv1.5IN4;  Kv1.5INIV

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Kv1.5-IN-IIII
Reactant of Route 2
Reactant of Route 2
Kv1.5-IN-IIII
Reactant of Route 3
Reactant of Route 3
Kv1.5-IN-IIII
Reactant of Route 4
Reactant of Route 4
Kv1.5-IN-IIII
Reactant of Route 5
Reactant of Route 5
Kv1.5-IN-IIII
Reactant of Route 6
Reactant of Route 6
Kv1.5-IN-IIII

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。